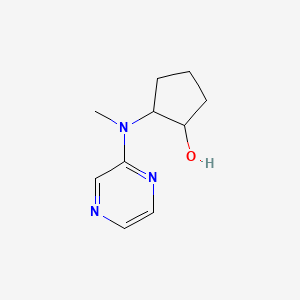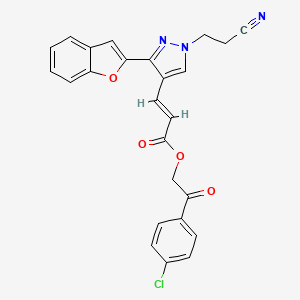
4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide and related compounds involves multiple steps, including the use of IR, H and C-NMR, mass spectrometry, and elemental analysis for characterization. The crystal structure of similar compounds has been determined from single crystal X-ray diffraction data, showcasing the complexity and precision required in synthesizing such compounds (Saeed et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of related benzamide derivatives has been conducted using techniques like X-ray diffraction. These analyses provide insights into the dihedral angles between benzene rings and the overall geometry of the molecules, which are crucial for understanding their chemical behavior and potential applications (Suchetan et al., 2016).
Chemical Reactions and Properties
Research into sulfonamide-derived compounds reveals the synthesis and characterization of benzamide derivatives and their transition metal complexes. These studies delve into the nature of bonding, structure, and the biological activity of the compounds, providing a foundation for understanding the chemical reactions and properties of 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide (Chohan & Shad, 2011).
Physical Properties Analysis
The physical properties of benzamide derivatives, including 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide, can be inferred from studies focusing on crystallization behaviors, melting points, and solubility. These properties are essential for determining the compound's stability, storage, and handling requirements.
Chemical Properties Analysis
The chemical properties of benzamide derivatives are highlighted by their interactions with various reagents and the formation of complexes with metals. Studies on the synthesis and characterization of these compounds emphasize their reactivity, highlighting potential areas for further research and application (Binzet et al., 2009).
Aplicaciones Científicas De Investigación
Antimalarial Activity
Benzothiophene carboxamide derivatives, which are structurally related to 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide, have been identified as potent inhibitors of Plasmodium enoyl-acyl carrier protein (ACP) reductase (PfENR), showing promise for the development of new antimalarial drugs. These compounds exhibit competitive kinetics with cofactor and uncompetitive kinetics with the substrate, suggesting their potential as effective antimalarial agents (Banerjee et al., 2011).
Antimicrobial and Antibiofilm Properties
Thiourea derivatives containing halogenated phenyl rings, akin to the structure of 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide, have demonstrated significant anti-pathogenic activity, particularly against bacteria known for biofilm formation such as Pseudomonas aeruginosa and Staphylococcus aureus. This research highlights the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Carbonic Anhydrase Inhibition
A series of benzamide-4-sulfonamides, structurally related to 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide, have been investigated as inhibitors of carbonic anhydrase (CA) isoenzymes. These studies found that the compounds are potent inhibitors of human isoforms hCA I, II, VII, and IX, highlighting their potential as therapeutic agents for conditions where CA activity is implicated (Abdoli et al., 2018).
Novel Sulfonamide Synthesis
Research into the synthesis of novel sulfonamide derivatives, including compounds structurally related to 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide, has led to the development of new methodologies for creating sulfonamides with potential biological activities. These synthetic approaches have opened avenues for the exploration of sulfonamides in drug discovery and development (Ulus et al., 2013).
Propiedades
IUPAC Name |
4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O3S/c14-8-1-6-11(12(15)7-8)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZSMORANYXNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

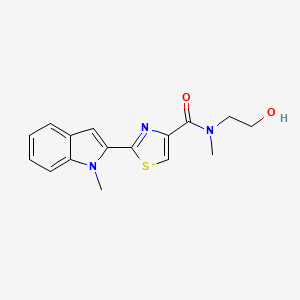
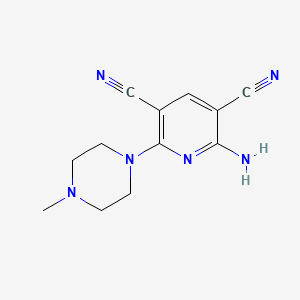
![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)
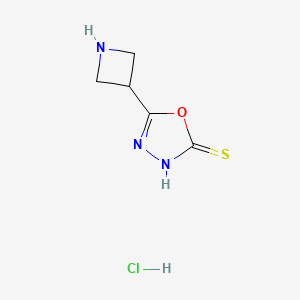
![3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2496442.png)
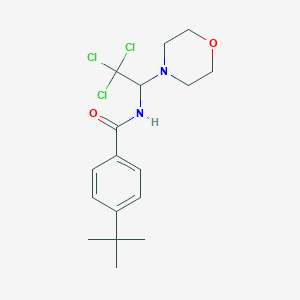
![4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2496444.png)
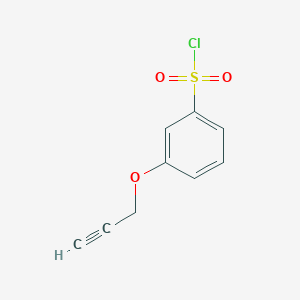

![(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2496451.png)


